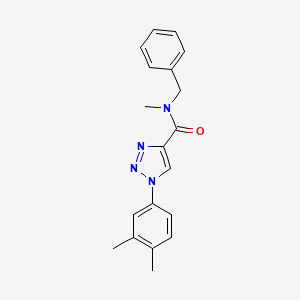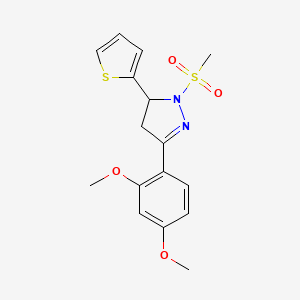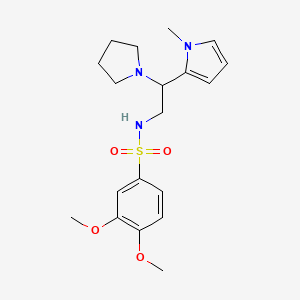
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methocarbamol, also known as 1,2-Propanediol,3-(2-methoxyphenoxy)-,1-Carbamate, is a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties . It’s a white powder, sparingly soluble in water and chloroform, soluble in alcohol (only with heating), and insoluble in benzene and n-hexane .
Synthesis Analysis
Methocarbamol is stable in acidic media but easily hydrolyzes in alkaline solution. The formation of an unknown compound, proved to be an isomer of methocarbamol [the 3-(2-methoxyphenoxy)-propanediol 2-carbamate] is involved .Molecular Structure Analysis
The structure activity relationship based on the study of frontier orbital gap, dipole moment data, electric polarizability and first static hyperpolarizability along with the molecular electrostatic potential map of the 3-(2-methoxyphenoxy)propane-1,2-diol, has been used to understand the active sites of the molecule .Chemical Reactions Analysis
Methocarbamol is metabolized via dealkylation and hydroxylation. Conjugation of methocarbamol also is likely. Essentially all methocarbamol metabolites are eliminated in the urine. Small amounts of unchanged methocarbamol also are excreted in the urine .Physical And Chemical Properties Analysis
Methocarbamol has the empirical formula C11H15NO5 and its molecular weight is 241.24g/mol .Aplicaciones Científicas De Investigación
- MTC is a centrally acting muscle relaxant with sedative properties. It is commonly used to alleviate painful muscle spasms associated with acute musculoskeletal disorders .
- Researchers have developed a stability-indicating high-performance liquid chromatographic method to quantify MTC and its impurities in such formulations .
- These derivatives have distinct chemical names and play roles in pharmacology and drug development .
Muscle Relaxant and Pain Management
Pharmaceutical Formulation
Chemical Derivatives and Related Compounds
Research on Degradation and Impurities
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-20(2)19(22)25-12-8-9-13-16(10-12)24-11-17(18(13)21)26-15-7-5-4-6-14(15)23-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOQXJSBDNFTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)





![Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2594100.png)

![(2-Methyl-1,3-thiazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594104.png)
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2594106.png)

![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2594109.png)
![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)
![N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594111.png)